molecular formula C7H10BrCl2FN2 B11718693 (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride

(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride

Cat. No.: B11718693
M. Wt: 291.97 g/mol
InChI Key: OEDZSXSVBLHSOA-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride is a versatile and valuable chemical intermediate in medicinal chemistry and neuroscience research. Its primary research application is as a key precursor in the synthesis of pharmaceutically active compounds, particularly those targeting neurological disorders. This compound serves as a critical building block for the development of potent and selective Monoamine Oxidase B (MAO-B) inhibitors, such as analogs of safinamide (source) . The 2-bromo-4-fluorobenzyl moiety provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. The hydrazine functional group is instrumental in constructing heterocyclic scaffolds, including indoles and other nitrogen-containing rings, which are common in CNS-active drugs. The dihydrochloride salt form enhances the compound's stability and solubility in various reaction conditions. For research purposes, this compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10BrCl2FN2

Molecular Weight

291.97 g/mol

IUPAC Name

(2-bromo-4-fluorophenyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C7H8BrFN2.2ClH/c8-7-3-6(9)2-1-5(7)4-11-10;;/h1-3,11H,4,10H2;2*1H

InChI Key

OEDZSXSVBLHSOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CNN.Cl.Cl

Origin of Product

United States

Preparation Methods

Bromination of 4-Fluorobenzaldehyde

The bromination step employs N-bromosuccinimide (NBS) or dibromoisocyanuric acid in an acidic medium. A patented method details the following protocol:

  • Acid Solution Preparation :

    • 4-Fluorobenzaldehyde is dissolved in a mixed solvent of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) at a volume ratio of 5:1.

    • Concentration: 0.1–100 mol/L.

  • Bromination Reaction :

    • Temperature: 30–100°C (optimized at 50°C).

    • Reagent: Two sequential additions of NBS (1.1 equivalents total).

    • Reaction Time: 8–72 hours (total).

    • Yield: 81–85%.

Mechanistic Insight :
The bromine radical generated in the acidic medium preferentially substitutes the hydrogen at the ortho position relative to the aldehyde group, forming 2-bromo-4-fluorobenzaldehyde . This regioselectivity arises from the electron-withdrawing effect of the fluorine atom, which destabilizes intermediates at the para position.

Reduction to Benzylamine

The aldehyde group of 2-bromo-4-fluorobenzaldehyde is reduced to a primary amine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). Key parameters include:

  • Solvent: Ethanol or methanol.

  • Temperature: 25–50°C.

  • Yield: 90–95%.

Hydrazination: Formation of the Hydrazine Moiety

The conversion of 2-bromo-4-fluorobenzylamine to the hydrazine derivative is achieved through nucleophilic substitution with hydrazine hydrate (N₂H₄·H₂O).

Reaction Conditions

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF).

  • Molar Ratio : Benzylamine to hydrazine = 1:2–1:5.

  • Temperature : Reflux (78°C for ethanol, 66°C for THF).

  • Duration : 12–24 hours.

  • Acid Catalyst : HCl gas or concentrated hydrochloric acid (37%) is introduced to protonate the amine and facilitate nucleophilic attack by hydrazine.

Mechanism

The reaction proceeds via an SN2 mechanism :

  • Protonation of the benzylamine’s amino group enhances its leaving group ability.

  • Hydrazine acts as a nucleophile, displacing the protonated amine to form the hydrazine intermediate.

  • Addition of excess HCl converts the hydrazine to its dihydrochloride salt.

Yield : 70–80% (crude), increasing to 85–90% after purification.

Purification and Isolation

Crude this compound is purified through:

Solvent Extraction

  • Aqueous Workup : The reaction mixture is quenched in ice water, and the product is extracted with non-polar solvents (e.g., n-hexane or toluene).

  • Washing : Organic phases are washed with saturated sodium bicarbonate (NaHCO₃) and sodium chloride (NaCl) to remove acidic impurities.

Recrystallization

  • Solvent System : Ethanol-water (3:1 v/v).

  • Purity : >99% (by HPLC).

Industrial-Scale Production

For large-scale synthesis, the following modifications are implemented:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Flask)Continuous Flow Reactor
Bromination CatalystH₂SO₄/TFAHeterogeneous Acid Resins
Hydrazination Time24 hours8–12 hours (pressurized)
Annual Capacity10–50 metric tons

Advantages of Continuous Flow Systems :

  • Improved heat transfer and reaction uniformity.

  • 20–30% higher yield compared to batch processes.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for synthesizing this compound:

MethodBromination AgentHydrazine SourceTotal YieldPurity
NBS/TFA-H₂SO₄NBSHydrazine Hydrate78%98.5%
Dibromoisocyanuric AcidC₅H₆Br₂N₂O₂Anhydrous N₂H₄82%99.1%

Key Observations :

  • Dibromoisocyanuric acid offers marginally higher yields due to its superior solubility in acidic media.

  • Anhydrous hydrazine reduces side reactions but requires stringent moisture control.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

  • Competing Products : Minor amounts of 3-bromo-4-fluorobenzaldehyde may form.

  • Solution : Adjusting the TFA/H₂SO₄ ratio to 10:1 suppresses para-bromination .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃) in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can modify the hydrazine moiety.

Scientific Research Applications

Anticancer Properties

Research indicates that (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride exhibits significant potential as an anticancer agent . The halogen substituents on the phenyl ring may enhance its ability to interact with biological targets involved in cell proliferation and apoptosis. For instance, studies have shown that derivatives of hydrazine compounds can inhibit specific enzymes associated with cancer cell growth.

Enzyme Inhibition Studies

The compound is also valuable in enzyme inhibition studies , where it serves as a model for investigating interactions between small molecules and target proteins. Its structure allows researchers to explore how modifications can affect binding affinity and specificity towards various enzymes .

The biological activity of this compound can be summarized in the following table:

Biological Activity Description
Anticancer ActivityInhibits cancer cell proliferation; potential for drug development.
Enzyme InhibitionActs as an inhibitor for specific enzymes; useful in biochemical pathways research.
Antifungal PropertiesExhibits antifungal activity against various strains; potential therapeutic applications .

Case Study 1: Antifungal Activity

A study demonstrated that compounds similar to this compound exhibited promising antifungal activity. The compound was tested against several fungal strains, showing effective inhibition at low concentrations. This highlights its potential use in developing antifungal therapies .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study explored how variations in substituents affect the biological activity of hydrazine derivatives. It was found that compounds with fluorinated and brominated rings displayed enhanced selectivity towards specific biological targets compared to their non-halogenated counterparts. This finding underscores the importance of substituent choice in drug design .

Mechanism of Action

The mechanism by which (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in chemical synthesis or biological systems. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related hydrazine derivatives, focusing on substituents, physicochemical properties, and reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point/Decomposition Key Reactivity/Stability Notes
(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride C₇H₈BrCl₂FN₂ 281.97 2-Br, 4-F, benzyl Not reported High solubility in polar solvents; dihydrochloride enhances stability
(2-Bromo-4-fluorophenyl)hydrazine hydrochloride C₆H₆BrClFN₂ 241.49 2-Br, 4-F, phenyl Not reported Lower molecular weight; phenyl group reduces steric hindrance
2-Bromophenylhydrazine hydrochloride C₆H₆BrClN₂ 223.5 2-Br, phenyl 189°C (dec.) High thermal instability; hazardous (R34)
(2-Fluorobenzyl)hydrazine hydrochloride C₇H₁₀ClFN₂ 176.62 2-F, benzyl Not reported Lacks bromine; reduced halogen-directed reactivity
(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride C₇H₁₀Cl₃FN₂ 247.5 2-Cl, 5-F, benzyl Not reported Bromine replaced with chlorine; altered electronic effects
4-Bromophenylhydrazine hydrochloride C₆H₆BrClN₂ 223.5 4-Br, phenyl Not reported Isomeric bromine position affects regioselectivity

Biological Activity

(2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications, highlighting key findings from various studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazine moiety attached to a brominated and fluorinated benzyl group. The unique combination of bromine and fluorine substituents is believed to enhance its reactivity and biological interactions.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, some hydrazine derivatives have been shown to induce apoptosis via caspase activation and inhibit tubulin polymerization .

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-fluorobenzoyl chloride with hydrazine monohydrate. The process can be optimized for yield through various organic synthesis techniques, including solvent selection and temperature control.

Case Studies

StudyFindings
Study 1 Investigated the synthesis and biological evaluation of hydrazine derivatives, noting significant anticancer activity in MCF-7 cells with IC50 values as low as 1.0 nM for structurally similar compounds .
Study 2 Explored the bioisosteric replacement in hydrazine derivatives, demonstrating enhanced biological activity through structural modifications .
Study 3 Analyzed the interaction of halogenated hydrazines with biological systems, suggesting that electronic effects from bromine and fluorine enhance nucleophilicity and stabilize reaction intermediates.

Safety and Toxicity

While the biological activity is promising, it is essential to consider safety profiles. Preliminary data suggest that similar hydrazine compounds can exhibit toxicity; therefore, further toxicological assessments are necessary for this compound.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (2-bromo-4-fluorobenzyl)hydrazine dihydrochloride, and how are reaction conditions optimized?

  • Methodology : Start with 2-bromo-4-fluorobenzyl chloride and hydrazine hydrate. React under controlled temperatures (0–5°C) to minimize side reactions during diazotization. Maintain pH between 3–5 using hydrochloric acid to stabilize the hydrazine intermediate. Purify via recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt. Monitor reaction progress using thin-layer chromatography (TLC) .
  • Critical Parameters : Excess hydrazine (1.2–1.5 equivalents) ensures complete conversion. Lower temperatures prevent decomposition of the bromo-fluorobenzyl group.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., bromo and fluoro substituents on the benzyl ring).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~315.4 g/mol for C7_7H8_8BrFCl2_2N2_2).
    • Purity Assessment :
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Elemental Analysis : Verify Cl and Br content to confirm dihydrochloride stoichiometry .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Solubility : Highly soluble in polar solvents (e.g., water, ethanol, methanol) but insoluble in non-polar solvents like hexane. Ethanol-water mixtures (1:1) are optimal for reactions .
  • Stability : Store at 2–8°C in airtight, light-protected containers. Decomposes above 200°C; avoid prolonged exposure to moisture to prevent hydrolysis of the hydrazine group .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during coupling reactions?

  • Root Cause Analysis :

  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., hydrazine dimers or debrominated products).
  • Reaction Monitoring : Track intermediates via in situ IR spectroscopy (e.g., disappearance of benzyl chloride peaks at 650–750 cm1^{-1}).
    • Mitigation Strategies :
  • Adjust stoichiometry (reduce hydrazine excess to 1.1 equivalents).
  • Introduce scavengers (e.g., molecular sieves) to absorb residual moisture or HCl .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Calculations : Model the electron density of the bromo-fluorobenzyl group to identify electrophilic sites. For example, the bromine atom (lower electronegativity than fluorine) is more susceptible to nucleophilic attack.
  • Reactivity Trends :

  • Substituent effects: Fluorine’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon.
  • Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .

Q. How can this compound be tailored for targeted drug discovery applications?

  • Derivatization Strategies :

  • Coupling Reactions : React with ketones or aldehydes to form hydrazones (e.g., using EDC/HCl as a coupling agent).
  • Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions with aryl boronic acids to replace bromine with bioactive moieties .
    • Biological Screening :
  • Test hydrazone derivatives for enzyme inhibition (e.g., monoamine oxidase) via fluorometric assays.
  • Optimize pharmacokinetics by modifying the fluorobenzyl group’s lipophilicity .

Handling and Safety

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Handle in a fume hood due to HCl vapors .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal. Follow institutional guidelines for halogenated waste .

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